Technical Monograph: 2-(6-Fluoro-3-indolyl)-2-oxoacetic Acid
Technical Monograph: 2-(6-Fluoro-3-indolyl)-2-oxoacetic Acid
The following technical guide details the chemical structure, synthesis, and applications of 2-(6-Fluoro-3-indolyl)-2-oxoacetic acid (also known as 6-Fluoroindole-3-glyoxylic acid), a critical intermediate in the synthesis of fluorinated tryptamines and pharmaceutical scaffolds.
Core Architecture, Synthesis, and Medicinal Applications
Executive Summary
2-(6-Fluoro-3-indolyl)-2-oxoacetic acid is a pivotal dielectrophilic building block used primarily to access the 6-fluorotryptamine scaffold—a privileged structure in serotonin receptor (5-HT) modulation and kinase inhibition. Unlike its non-fluorinated counterpart, the C6-fluorine substituent introduces specific metabolic stability and alters the pKa of the indole NH, influencing binding affinity in hydrophobic pockets. This guide outlines the optimized synthesis via Friedel-Crafts acylation, critical process parameters for avoiding bis-acylation, and downstream transformations.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The molecule consists of a 6-fluoroindole core functionalized at the C3 position with an
Structural Specifications
| Property | Detail |
| IUPAC Name | 2-(6-Fluoro-1H-indol-3-yl)-2-oxoacetic acid |
| Common Synonyms | 6-Fluoroindole-3-glyoxylic acid; 6-Fluoro-3-indoleglyoxylic acid |
| Molecular Formula | C |
| Molecular Weight | 207.16 g/mol |
| Core Scaffold | Indole (Benzopyrrole) |
| Substituents | Fluorine (C6), Glyoxylyl (C3) |
| Predicted pKa | ~1.2 (Carboxylic acid), ~16 (Indole NH) |
| Solubility | Soluble in DMSO, DMF, MeOH; Poor in Water, CH |
Electronic Considerations
The C6-Fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the HOMO energy of the indole ring. However, the resonance donation (+M) from the indole nitrogen lone pair is sufficient to maintain nucleophilicity at C3.
-
Implication for Synthesis: Reaction times with electrophiles (e.g., oxalyl chloride) may be slightly longer than with unsubstituted indole, but regioselectivity for C3 remains high (
).
Synthetic Pathway & Mechanism[7]
The industry-standard route to this compound is the oxalyl chloride-mediated Friedel-Crafts acylation of 6-fluoroindole. This method is preferred over Vilsmeier-Haack or Grignard approaches due to its operational simplicity, high regioselectivity, and the avoidance of transition metal catalysts.
Reaction Workflow (DOT Diagram)
Figure 1: Step-wise synthesis workflow from 6-fluoroindole to the target glyoxylic acid derivative.
Mechanistic Insight[8][9]
-
Electrophilic Attack: The oxalyl chloride is activated by the Lewis basicity of the indole. The
-electrons from the C2-C3 bond attack one of the carbonyl carbons of oxalyl chloride. -
Aromatization: The intermediate cation (sigma complex) at C3 is stabilized by resonance. Rapid loss of a proton restores aromaticity, yielding the 6-fluoroindole-3-glyoxylyl chloride .
-
Hydrolysis: The acid chloride is highly reactive. Upon addition of water, it hydrolyzes immediately to the
-keto acid.
Critical Control Point: The reaction must be kept anhydrous until the quench. Moisture leads to premature hydrolysis and potential dimerization.
Experimental Protocol
Objective: Synthesis of 2-(6-Fluoro-3-indolyl)-2-oxoacetic acid on a 10 mmol scale.
Materials
-
6-Fluoroindole: 1.35 g (10 mmol)
-
Oxalyl Chloride: 1.05 mL (12 mmol, 1.2 equiv)
-
Diethyl Ether (Anhydrous): 50 mL
-
Water/Ice: 100 mL
Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon or Nitrogen.[1]
-
Dissolution: Charge the flask with 6-Fluoroindole (1.35 g) and anhydrous Diethyl Ether (40 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve Oxalyl Chloride (1.05 mL) in Diethyl Ether (10 mL) in the addition funnel. Add this solution dropwise to the indole solution over 15–20 minutes.
-
Observation: A yellow/orange precipitate (the glyoxylyl chloride intermediate) will form.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 1–2 hours.
-
Quench/Hydrolysis: Cool the mixture back to 0°C. Cautiously add ice-cold water (20 mL) or saturated NaHCO
solution.-
Note: Vigorous evolution of HCl gas and CO
(if bicarbonate is used) will occur.
-
-
Isolation:
-
If Solid: The product often precipitates as a solid at the interface. Filter, wash with cold water and cold ether.
-
If Soluble: Separate phases. Extract the aqueous layer with Ethyl Acetate (3x). Acidify the aqueous layer (if basic quench used) to pH 1–2 with 1M HCl to precipitate the free acid.
-
-
Purification: Recrystallization from Methanol/Water or Acetonitrile.
Expected Yield
-
Typical Yield: 85–95%
-
Appearance: Yellow to light brown crystalline solid.
Applications in Drug Discovery[11]
This compound is rarely the final API; it is a versatile "divergent node" intermediate.
Reductive Amination & Tryptamine Synthesis
The most common application is the reduction of the
-
Reagents: Lithium Aluminum Hydride (LiAlH
) in THF. -
Pathway: Keto-acid
Tryptophol (side product) OR Amide formation Reduction Tryptamine.
Downstream Pathways (DOT Diagram)
Figure 2: Divergent synthetic applications of the target molecule.
Analytical Validation
To validate the integrity of the synthesized compound, compare against these standard spectral signatures.
NMR Spectroscopy ( -DMSO)
-
H NMR:
- 13.8 (br s, 1H, COOH)
- 12.2 (br s, 1H, Indole NH)
- 8.4 (s, 1H, C2-H) – Diagnostic shift due to adjacent carbonyl.
- 8.1 (dd, 1H, C4-H) – Deshielded by carbonyl.
- 7.3 (dd, 1H, C7-H)
- 7.0 (td, 1H, C5-H)
Mass Spectrometry
-
ESI-MS (Negative Mode): m/z 206 [M-H]
-
Fragmentation: Loss of CO
(44 Da) and CO (28 Da) is common in MS/MS.
Safety & Handling
-
Oxalyl Chloride: Highly toxic, releases HCl and CO.[2][3] Must be handled in a fume hood.
-
Fluorinated Indoles: Generally non-toxic but should be treated as potential irritants.
-
Storage: Store the acid in a cool, dry place (2–8°C). Protect from light to prevent photo-oxidation of the indole ring.
References
-
Sigma-Aldrich. 2-(6-Fluoro-1H-indol-3-yl)acetic acid Product Page (Analogous Structure). Retrieved from .
-
Takeuchi, Y., et al. (2000). "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters, 2(5), 639-642. Link
-
National Institutes of Health (NIH). PubChem Compound Summary for Indole-3-glyoxylic acid derivatives. Retrieved from .
- Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 76(24), 6208–6210.
-
BenchChem. Application Notes and Protocols for the Synthesis of Indole-3-Glyoxylamides. Retrieved from .
